Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate

Solubility Formulation GABA probe

Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate, commonly termed Dansyl-γ-amino-n-butyric acid (dansyl-GABA) cyclohexylammonium salt, is a fluorescent γ-aminobutyric acid (GABA) analog. It consists of a dansyl fluorophore covalently linked to GABA and counterbalanced by a cyclohexylammonium cation.

Molecular Formula C22H33N3O4S
Molecular Weight 435.6 g/mol
CAS No. 76563-43-4
Cat. No. B12293456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate
CAS76563-43-4
Molecular FormulaC22H33N3O4S
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)[O-])N.C1CCC(CC1)[NH3+]
InChIInChI=1S/C16H20N2O4S.C6H13N/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20;7-6-4-2-1-3-5-6/h3-8,15H,9-10,17H2,1-2H3,(H,19,20);6H,1-5,7H2
InChIKeyVZPQYPBQEBAVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate (CAS 76563-43-4) — Fluorescent Dansyl-GABA Probe for Neuroscience Procurement


Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate, commonly termed Dansyl-γ-amino-n-butyric acid (dansyl-GABA) cyclohexylammonium salt, is a fluorescent γ-aminobutyric acid (GABA) analog [1]. It consists of a dansyl fluorophore covalently linked to GABA and counterbalanced by a cyclohexylammonium cation. The dansyl group provides strong fluorescence (λex ~335 nm; λem ~515 nm), enabling sensitive detection in biological matrices, while the cyclohexylammonium salt form enhances aqueous solubility and simplifies handling compared to the free acid [2]. The compound is classified as a fluorescent ligand for GABA transporters and receptors, making it relevant for neuroscience, drug-discovery, and analytical-chemistry applications [1].

Why Dansyl-GABA Cyclohexylammonium Cannot Be Replaced by Generic GABA Derivatives or Other Fluorescent Probes


Attempting to substitute this compound with close analogs—such as non-fluorescent GABA, the free acid form of dansyl-GABA, or other dansylated amino acids—introduces critical experimental liabilities. Non-fluorescent GABA lacks the inherent label required for optical detection in binding, uptake, or transport assays. The free acid form of dansyl-GABA (CAS 1236-58-4) exhibits markedly lower aqueous solubility, which can impede homogeneous distribution in physiological buffers and reduce reproducibility in cell-based assays . Likewise, other dansyl amino acid cyclohexylammonium salts (e.g., dansyl-leucine, dansyl-sarcosine) carry amino acid side chains that alter receptor or transporter recognition, making them unsuitable as direct GABA-mimetics [1]. The quantitative evidence below demonstrates why this specific salt form provides distinct advantages in solubility, stability, and biological specificity for GABA-centric research.

Evidence-Based Differentiation of Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate for Scientific Procurement


Aqueous Solubility Advantage of Cyclohexylammonium Salt Over Free Acid Form

The cyclohexylammonium counterion significantly enhances aqueous solubility relative to the neutral free acid form of dansyl-GABA (CAS 1236-58-4). Vendor technical notes indicate that the free acid requires organic co-solvents (e.g., DMSO, ethanol) for full dissolution, whereas the cyclohexylammonium salt can be dissolved in aqueous buffers at concentrations suitable for biological assays . This property reduces the need for potentially cytotoxic organic solvents in cell-based experiments.

Solubility Formulation GABA probe

Fluorescence Sensitivity: Dansyl-GABA vs Unlabeled GABA in HPLC-UV Detection

Dansyl-derivatized GABA (the free acid or salt form) enables fluorescence detection (λex ~335 nm, λem ~515 nm) in HPLC, achieving limits of detection (LOD) approximately 100-fold lower than UV detection of unlabeled GABA (LOD ~0.1–1 µM for fluorescence vs ~10–100 µM for UV at 254 nm) [1][2]. The cyclohexylammonium salt preserves the same dansyl fluorophore spectral properties while delivering superior handling characteristics.

Fluorescence detection HPLC Quantification

Stability Under Recommended Storage vs Room-Temperature Handling of Free Acid

The cyclohexylammonium salt is recommended for storage at −20°C under desiccation, which maintains purity ≥95% for over 6 months, whereas the free acid form of dansyl-GABA undergoes gradual decomposition at 4°C or room temperature due to hydrolysis of the sulfonamide linkage [1]. This stability profile, inferred from product COAs and handling guidelines, ensures batch-to-batch consistency in long-term studies.

Stability Storage Salt form

Chromatographic Retention and Ion-Pair Behavior Distinct from Simple Dansyl Amino Acids

The cyclohexylammonium counterion alters the chromatographic retention mechanism of dansyl amino acids on β-cyclodextrin stationary phases by forming an ion-pair that partially dissociates on-column, producing characteristic dual-peak behavior for each enantiomer at low temperatures [1]. This behavior, documented for dansyl-leucine cyclohexylammonium, is specific to the salt form and can be exploited to achieve unique selectivity in chiral separations—a feature absent for the free acid or non-salt forms.

Ion-pair chromatography Retention Enantiomer separation

Functional GABAergic Target Engagement vs Non-Bioactive Dansyl Derivatives

The GABA backbone of this compound enables recognition by native GABA transporters (GAT1–4) and GABAA/GABAB receptors, while non-GABA dansyl amino acids (e.g., dansyl-leucine, dansyl-sarcosine) preferentially bind albumin drug sites without significant GABAergic activity [1]. In competitive uptake assays, dansyl-GABA reduces radiolabeled GABA accumulation in GAT1-expressing cells with an IC50 of approximately 10–50 µM, whereas dansyl-leucine shows negligible inhibition (>100 µM)

GABA receptor Transporter Ligand specificity

Purity Specification vs Generic Reagent-Grade Fluorescent Probes

Commercially available dansyl-GABA cyclohexylammonium salt is supplied with a purity specification of ≥95% (HPLC) and comes with a batch-specific Certificate of Analysis (COA), whereas generic dansyl chloride and many other dansylated probes lack strict purity guarantees, often containing variable amounts of hydrolyzed dansyl-OH [1]. Dansyl chloride (commercial grade) may show purity as low as 80–90%, with the impurity being non-fluorescent and potentially quenching fluorescence signals.

Purity Procurement Quality control

Optimal Deployment Scenarios for Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate


Fluorescent Tracer for GABA Transporter (GAT) Uptake Kinetics in Recombinant Cell Lines

This cyclohexylammonium salt is ideal for measuring GAT1–4 transporter kinetics in transfected HEK293 or COS-7 cells due to its aqueous solubility and preserved GABA backbone recognition. Fluorescence detection enables real-time monitoring of uptake without the need for radioactive substrates. Typical assay concentrations of 1–20 µM dansyl-GABA yield linear fluorescence signal increases, correlating with transporter activity [1].

Internal Fluorescent Standard for HPLC-FLD Quantification of Endogenous GABA in Brain Homogenates

As a stable, pre-derivatized fluorescent analog, this compound serves as an internal standard for dansyl-GABA HPLC methods. Its distinct retention time and high fluorescence quantum yield allow precise quantification of endogenous GABA in rodent brain extracts, with LODs reaching 0.2 µM using fluorescence detection [2]. The salt form simplifies preparation of calibration standards in aqueous mobile phases.

Ligand-Binding Probe for GABAA/ GABAB Receptor Pharmacological Screening

The combination of fluorescent dansyl and GABA pharmacophore groups enables the use of this compound as a probe in competitive radioligand displacement assays. The cyclohexylammonium salt form avoids DMSO artifacts, and the fluorescence signal permits direct detection of receptor-bound vs. free ligand, supporting high-throughput screening of GABAergic modulators [1].

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